![molecular formula C12H11NO2 B12879306 [3-(1H-Pyrrol-1-yl)phenyl]acetic acid CAS No. 112575-87-8](/img/structure/B12879306.png)
[3-(1H-Pyrrol-1-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic heterocycles It features a pyrrole ring attached to a phenyl group, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-bromophenylacetic acid with pyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Suzuki coupling reaction, where 3-bromophenylacetic acid is coupled with pyrrole-2-boronic acid in the presence of a palladium catalyst and a base like sodium carbonate. This reaction is usually performed in a mixture of water and an organic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of 2-(3-(1H-pyrrol-1-yl)phenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-(3-bromo-1H-pyrrol-1-yl)phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(1H-Indol-1-yl)phenyl)acetic acid: Similar structure but with an indole ring instead of a pyrrole ring.
2-(3-(1H-Imidazol-1-yl)phenyl)acetic acid: Contains an imidazole ring instead of a pyrrole ring.
2-(3-(1H-Pyrazol-1-yl)phenyl)acetic acid: Features a pyrazole ring in place of the pyrrole ring.
Uniqueness
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112575-87-8 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(3-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2,(H,14,15) |
InChI-Schlüssel |
WTOSROUNYWZHRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
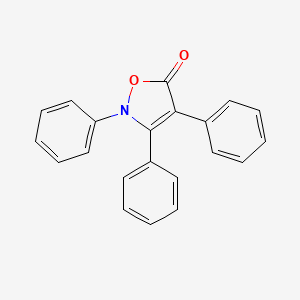

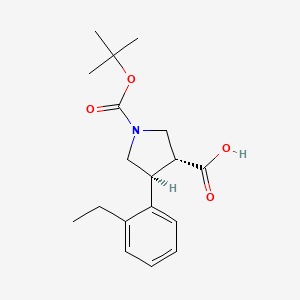
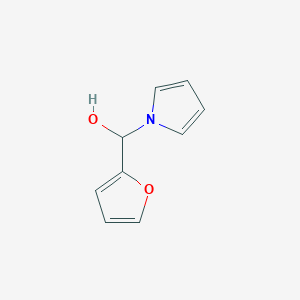

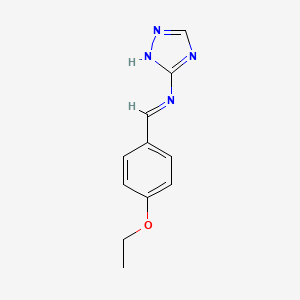

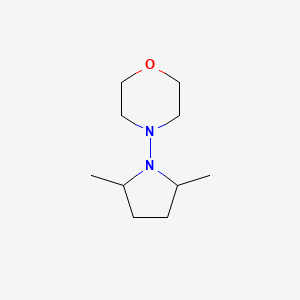
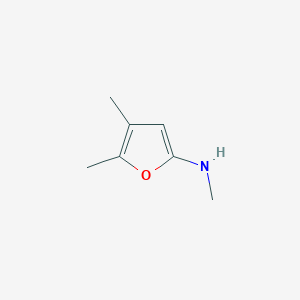
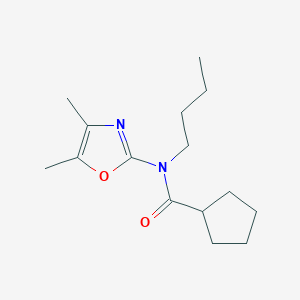
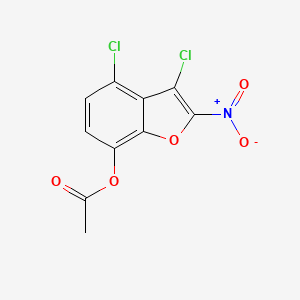

![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
